Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
Overview
Description
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is C24H42N4O14 . It has a molecular weight of 610.61 .Chemical Reactions Analysis
As a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications
Synthesis and Functionalization
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is used in the synthesis of heterobifunctional poly(ethylene glycol) derivatives, which are crucial in "click" conjugation. These derivatives have primary amine and carboxyl end groups, facilitating the conjugation of various ligands through the 1,3-dipolar cycloaddition reaction, a process integral to click chemistry (Hiki & Kataoka, 2007).
Cell Adhesion and Migration
This compound plays a role in dynamic surface coatings to control cell adhesion and migration. The azido-[polylysine-g-PEG] can rapidly trigger cell adhesion when a functional peptide is added to the culture medium. This technique is useful in tissue motility assays and patterned coculturing, demonstrating the compound's versatility in biological applications (van Dongen et al., 2013).
Bioconjugation in Polymeric Micelles
The azido-containing amphiphilic triblock copolymers, including this compound, are used for bioconjugation in polymeric micelles. This process involves the self-assembly of the compound into spherical micelles with azide groups at the hydrophobic/hydrophilic interface. Biotin is then conjugated to these micelles via in situ click chemistry, demonstrating its potential in creating functional interfaces in biomedical applications (Wang et al., 2009).
Functionalization of Dendrons and Dendrimers
In the functionalization of poly(amido)-based dendrons and dendrimers, this compound has been utilized to minimize metal contamination in the synthesis process. Using strain-promoted alkyne azide cycloaddition (SPAAC), it's possible to functionalize these materials without copper contamination, crucial for biological applications (Ornelas et al., 2010).
Cell Surface Engineering
The compound has been applied in cell surface engineering through modified Staudinger reactions. This involves azides installed within cell surface glycoconjugates being reacted with biotinylated triarylphosphine, creating stable cell-surface adducts. Such processes are significant in understanding and manipulating cellular interactions (Saxon & Bertozzi, 2000).
Safety And Hazards
properties
IUPAC Name |
3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O14/c25-28-26-5-10-37-12-14-39-16-15-38-13-11-36-6-1-20(29)27-24(17-40-7-2-21(30)31,18-41-8-3-22(32)33)19-42-9-4-23(34)35/h1-19H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLVISRRXRYXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119473 | |
Record name | 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane | |
CAS RN |
1398044-51-3 | |
Record name | 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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